molecular formula C24H24FN3O4S2 B2399910 N-(3-(1-((4-fluorophenyl)sulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 851783-14-7

N-(3-(1-((4-fluorophenyl)sulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No.: B2399910
CAS No.: 851783-14-7
M. Wt: 501.59
InChI Key: XJHZMRRBQMCGMI-UHFFFAOYSA-N
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Description

N-(3-(1-((4-fluorophenyl)sulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C24H24FN3O4S2 and its molecular weight is 501.59. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Bioactivity

Sulfonamide derivatives have been synthesized and tested for a variety of bioactivities, including their potential as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, as well as for their anticancer, antimicrobial, and antidiabetic activities. For example, sulfonamides have shown interesting cytotoxic activities, which are crucial for further anti-tumor activity studies, and some derivatives strongly inhibited both human cytosolic isoforms of carbonic anhydrase (H. Gul et al., 2016) Synthesis and bioactivity studies on new 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides.

Anticancer and Radiosensitizing Evaluation

Novel sulfonamide derivatives have been explored for their in-vitro anticancer activity against human tumor liver cell line (HEPG-2), highlighting the importance of sulfonamides in the development of new therapeutic agents for cancer treatment. Some compounds exhibited higher activity than doxorubicin, demonstrating their potential as effective anticancer agents (M. Ghorab et al., 2015) Synthesis, anticancer and radiosensitizing evaluation of some novel sulfonamide derivatives.

Antimicrobial and Antioxidant Activities

Sulfonamide derivatives have also been synthesized and evaluated for their antimicrobial and antioxidant activities. Some derivatives exhibited significant antimicrobial and antioxidant activities, suggesting their potential as therapeutic agents in the treatment of infections and diseases associated with oxidative stress (Jagdish R. Badgujar et al., 2018) Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives.

Enzyme Inhibition for Therapeutic Applications

The design and synthesis of sulfonamide derivatives for enzyme inhibition, particularly targeting enzymes like carbonic anhydrase and acetylcholinesterase, have been a focus of research due to their relevance in treating conditions such as glaucoma, epilepsy, and Alzheimer's disease. These studies involve detailed structure-activity relationship analyses to optimize the compounds for maximum efficacy and selectivity (C. Yamali et al., 2020) Synthesis, structure elucidation, and in vitro pharmacological evaluation of novel polyfluoro substituted pyrazoline type sulfonamides as multi-target agents.

Properties

IUPAC Name

N-[3-[2-(4-fluorophenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O4S2/c1-3-33(29,30)27-20-9-6-8-18(15-20)23-16-24(22-10-5-4-7-17(22)2)28(26-23)34(31,32)21-13-11-19(25)12-14-21/h4-15,24,27H,3,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHZMRRBQMCGMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3C)S(=O)(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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